3-Methylsulfanyl-5-(naphthalen-1-ylmethyl)-4-phenyl-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylsulfanyl-5-(naphthalen-1-ylmethyl)-4-phenyl-1,2,4-triazole is a chemical compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a methylsulfanyl group, a naphthalen-1-ylmethyl group, and a phenyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylsulfanyl-5-(naphthalen-1-ylmethyl)-4-phenyl-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-phenyl-3-(naphthalen-1-ylmethyl)thiourea with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, leading to the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Methylsulfanyl-5-(naphthalen-1-ylmethyl)-4-phenyl-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the triazole ring or other substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or naphthalen-1-ylmethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Substituted phenyl or naphthalen-1-ylmethyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-Methylsulfanyl-5-(naphthalen-1-ylmethyl)-4-phenyl-1,2,4-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The presence of the methylsulfanyl, naphthalen-1-ylmethyl, and phenyl groups can enhance its lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparison with Similar Compounds
Similar Compounds
- 3-Methylsulfanyl-5-(naphthalen-2-ylmethyl)-4-phenyl-1,2,4-triazole
- 3-Methylsulfanyl-5-(naphthalen-1-ylmethyl)-4-(4-methylphenyl)-1,2,4-triazole
- 3-Methylsulfanyl-5-(naphthalen-1-ylmethyl)-4-(2-chlorophenyl)-1,2,4-triazole
Uniqueness
3-Methylsulfanyl-5-(naphthalen-1-ylmethyl)-4-phenyl-1,2,4-triazole stands out due to its specific combination of substituents, which confer unique chemical and physical properties. The presence of the naphthalen-1-ylmethyl group can enhance its aromaticity and stability, while the methylsulfanyl group can provide additional reactivity and functionalization options. These features make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-methylsulfanyl-5-(naphthalen-1-ylmethyl)-4-phenyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3S/c1-24-20-22-21-19(23(20)17-11-3-2-4-12-17)14-16-10-7-9-15-8-5-6-13-18(15)16/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZVDPKQBJUNNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C2=CC=CC=C2)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.